

## Application Notes and Protocols for Studying Tcell Mediated Inflammation with Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lomedeucitinib (BMS-986322) is a potent and selective, orally available small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key intracellular signaling molecule that mediates cytokine pathways crucial to the pathogenesis of various T-cell mediated inflammatory and autoimmune diseases.[3] By selectively targeting TYK2, Lomedeucitinib offers a promising tool for investigating the roles of specific cytokine signaling axes in inflammation, particularly those involving interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). These pathways are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of chronic inflammation in conditions like psoriasis and psoriatic arthritis.[3]

This document provides detailed application notes and experimental protocols for utilizing **Lomedeucitinib** to study T-cell mediated inflammation in both in vitro and in vivo research settings. While specific preclinical data for **Lomedeucitinib** is emerging, data from the closely related and well-characterized TYK2 inhibitor, Deucravacitinib, is used here to provide representative protocols and expected outcomes. **Lomedeucitinib** is a deuterated form of Deucravacitinib.[4]

## **Mechanism of Action: Selective TYK2 Inhibition**



## Methodological & Application

Check Availability & Pricing

Lomedeucitinib selectively inhibits TYK2, which forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals for key inflammatory cytokines. The IL-23 and IL-12 signaling pathways, critical for the differentiation and maintenance of Th17 and Th1 cells respectively, are dependent on TYK2. Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation. Lomedeucitinib's inhibition of TYK2 disrupts this cascade, leading to a reduction in pro-inflammatory cytokine production and a dampening of the inflammatory response.





Lomedeucitinib Mechanism of Action in T-cell Signaling

Click to download full resolution via product page

Caption: Lomedeucitinib inhibits TYK2-mediated cytokine signaling.



## **Quantitative Data**

The following tables summarize representative quantitative data for selective TYK2 inhibitors, primarily based on studies with Deucravacitinib, a close structural analog of **Lomedeucitinib**.

Table 1: In Vitro Potency and Selectivity of a Representative TYK2 Inhibitor (Deucravacitinib)

| Assay Type                                  | Target | IC50 (nM) | Reference |
|---------------------------------------------|--------|-----------|-----------|
| Cellular pSTAT Assay<br>(IFNα-stimulated)   | TYK2   | 1.2       | [5]       |
| Cellular pSTAT Assay<br>(IL-6-stimulated)   | JAK1/2 | >1000     | [5]       |
| Cellular pSTAT Assay<br>(GM-CSF-stimulated) | JAK2   | >2000     | [5]       |

Table 2: Efficacy of Lomedeucitinib in a Phase 2 Psoriasis Trial

| Endpoint                      | Lomedeucitinib | Placebo      | Reference |
|-------------------------------|----------------|--------------|-----------|
| PASI 75 Response<br>(Week 12) | 71.7%          | Not Reported | [6]       |
| PASI 90 Response<br>(Week 12) | 47.5%          | Not Reported | [6]       |

Table 3: Efficacy of a Representative TYK2 Inhibitor (Deucravacitinib) in a Phase 2 Psoriatic Arthritis Trial

| Endpoint                        | Deucravacitini<br>b (6 mg QD) | Deucravacitini<br>b (12 mg QD) | Placebo | Reference |
|---------------------------------|-------------------------------|--------------------------------|---------|-----------|
| ACR-20<br>Response (Week<br>16) | 52.9%                         | 62.7%                          | 31.8%   | [7]       |



# Experimental Protocols In Vitro Assays

1. Phospho-STAT Flow Cytometry Assay

This assay measures the ability of **Lomedeucitinib** to inhibit cytokine-induced STAT phosphorylation in immune cells.



Click to download full resolution via product page

Caption: Workflow for phospho-STAT flow cytometry analysis.

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8] Resuspend cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
- Compound Treatment: Seed PBMCs in a 96-well plate at a density of 1 x 10<sup>6</sup> cells/mL. Add serial dilutions of Lomedeucitinib or vehicle control (e.g., DMSO) and pre-incubate for 1-2 hours at 37°C.[9]
- Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as recombinant human IL-23 (to assess pSTAT3) or IL-12 (to assess pSTAT4), for 15-30 minutes at 37°C.[9]
- Fixation and Permeabilization: Immediately fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature. Following fixation, wash the cells and permeabilize with ice-cold methanol or a commercial permeabilization buffer.[10]

## Methodological & Application





- Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT4) for 30-60 minutes at room temperature in the dark.[11][12]
- Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze
  the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the IC50
  values for Lomedeucitinib based on the inhibition of STAT phosphorylation.[11]

#### 2. T-cell Proliferation Assay (CFSE-based)

This assay evaluates the effect of **Lomedeucitinib** on T-cell proliferation in response to stimulation.

#### Protocol:

- Cell Labeling: Resuspend isolated PBMCs or purified CD4+ T-cells in PBS at a concentration of 1-10 x 10<sup>6</sup> cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.[13][14]
- Cell Culture and Stimulation: Wash the CFSE-labeled cells and resuspend in complete RPMI medium. Plate the cells in a 96-well plate and stimulate with anti-CD3/CD28 beads or a specific antigen for 3-5 days.[15] Add serial dilutions of Lomedeucitinib or vehicle control at the time of stimulation.
- Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies
  against T-cell surface markers (e.g., CD3, CD4). Acquire data on a flow cytometer and
  analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents
  a cell division.[16]

#### 3. Cytokine Release Assay

This assay measures the inhibitory effect of **Lomedeucitinib** on the production of proinflammatory cytokines by T-cells.



- Cell Culture and Treatment: Isolate PBMCs and plate them in a 96-well plate. Pre-treat the cells with various concentrations of Lomedeucitinib for 1-2 hours.[17]
- Stimulation: Stimulate the PBMCs with a suitable stimulus, such as lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies, for 24-48 hours.[18][19]
- Supernatant Collection and Analysis: Centrifuge the plate and collect the cell culture supernatant.
- Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-17A, IFN-γ, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[8][20]

## In Vivo Models of T-cell Mediated Inflammation

1. Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used model to study Th17-mediated skin inflammation.[21][22]



Click to download full resolution via product page

Caption: Workflow for the imiguimod-induced psoriasis mouse model.

- Animal Model: Use 8-10 week old BALB/c or C57BL/6 mice.[23]
- Disease Induction: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back and right ear for 5-6 consecutive days.
   [23][24]



- Lomedeucitinib Administration: Administer Lomedeucitinib or vehicle control orally (e.g., by gavage) once or twice daily, starting one day before or on the day of the first imiquimod application.
- Efficacy Readouts:
  - Clinical Scoring: Daily, assess the severity of skin inflammation using a modified Psoriasis
    Area and Severity Index (PASI) score, evaluating erythema (redness), scaling, and skin
    thickness.[24][25]
  - Ear Thickness: Measure ear thickness daily using a caliper.[22]
  - Histology: At the end of the study, collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[25]
  - Biomarker Analysis: Analyze the expression of inflammatory genes (e.g., II17a, II23) in skin homogenates by qPCR or measure cytokine protein levels by ELISA.[22]
- 2. IL-23-Induced Skin Inflammation in Mice

This model specifically interrogates the IL-23/Th17 signaling axis.[26][27]

- Animal Model: Use 8-10 week old C57BL/6 mice.[27]
- Disease Induction: Administer intradermal injections of recombinant murine IL-23 into the ear pinna daily or every other day for a total of 4-8 days.[28][29]
- Lomedeucitinib Administration: Administer Lomedeucitinib or vehicle control orally daily, commencing concurrently with the first IL-23 injection.[27]
- Efficacy Readouts:
  - Ear Thickness: The primary endpoint is the daily measurement of ear swelling using a caliper.[28]



- Histology: At the conclusion of the experiment, collect ear tissue for H&E staining to evaluate epidermal and dermal thickness and cellular infiltrate.[26]
- Cytokine Analysis: Homogenize ear tissue to measure levels of IL-17A and IL-22 by ELISA.[28]

## Conclusion

**Lomedeucitinib** is a valuable research tool for dissecting the role of TYK2-mediated signaling in T-cell driven inflammation. The protocols outlined in this document provide a framework for investigating the efficacy and mechanism of action of **Lomedeucitinib** in relevant preclinical models. By utilizing these assays, researchers can further elucidate the therapeutic potential of selective TYK2 inhibition for a range of autoimmune and inflammatory disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lomedeucitinib Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New and emerging oral therapies for psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-986322 for Psoriasis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]

## Methodological & Application





- 9. academic.oup.com [academic.oup.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sanguinebio.com [sanguinebio.com]
- 15. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
- 17. DSpace [helda.helsinki.fi]
- 18. labcorp.com [labcorp.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Proinflammatory cytokine release assay [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. imavita.com [imavita.com]
- 23. frontierspartnerships.org [frontierspartnerships.org]
- 24. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 25. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 26. imavita.com [imavita.com]
- 27. Psoriasis Mouse Model Immunology CRO InnoSer [innoserlaboratories.com]
- 28. Hooke Contract Research IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 29. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying T-cell Mediated Inflammation with Lomedeucitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381395#lomedeucitinib-for-studying-t-cell-mediated-inflammation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com